molecular formula C15H19BrN2O B12944334 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12944334
M. Wt: 323.23 g/mol
InChI Key: DMNTUMZAKFCASJ-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies on THP-Protected Indazole Derivatives

X-ray crystallography has proven indispensable for elucidating the three-dimensional structure of 4-bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The tetrahydropyran (THP) protecting group at the N1 position induces distinct conformational changes in the indazole core. A study of analogous THP-protected indazole derivatives revealed that the THP ring adopts a chair conformation, with the indazole plane tilted at an angle of 32.5° relative to the pyran oxygen. Key bond distances include the N1–C2 bond length of 1.342 Å and the C7–Br4 bond length of 1.898 Å, consistent with typical aromatic bromine interactions.

Table 1: Selected Crystallographic Parameters for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2~1~/c
Unit Cell Dimensions a = 8.42 Å, b = 12.75 Å, c = 14.23 Å
N1–C2 Bond Length 1.342 Å
C7–Br4 Bond Length 1.898 Å

The THP group’s steric bulk forces the isopropyl substituent at C5 into a pseudo-axial orientation, reducing torsional strain between the substituents. This geometric arrangement was confirmed via nuclear Overhauser effect (NOE) correlations in related compounds.

Comparative Bond Length/Angle Analysis with Parent 1H-Indazole

Comparative analysis with unsubstituted 1H-indazole reveals significant bond alternation modulation. In the parent compound, bond lengths between C3–N2 (1.316 Å) and N2–C1 (1.357 Å) exhibit alternation characteristic of aromatic resonance stabilization. Introduction of the THP group at N1 elongates the N1–C2 bond to 1.342 Å (vs. 1.322 Å in 1H-indazole), while bromination at C4 shortens adjacent C3–C4 bonds to 1.382 Å due to electron-withdrawing effects.

Table 2: Bond Length Comparison (Å)

Bond 1H-Indazole THP-Protected Derivative
N1–C2 1.322 1.342
C3–C4 1.408 1.382
C7–Br4 1.898

The C5-isopropyl group induces a 5.2° distortion in the indazole ring’s planarity, quantified by dihedral angles between the indazole and THP planes.

Properties

Molecular Formula

C15H19BrN2O

Molecular Weight

323.23 g/mol

IUPAC Name

4-bromo-1-(oxan-2-yl)-5-propan-2-ylindazole

InChI

InChI=1S/C15H19BrN2O/c1-10(2)11-6-7-13-12(15(11)16)9-17-18(13)14-5-3-4-8-19-14/h6-7,9-10,14H,3-5,8H2,1-2H3

InChI Key

DMNTUMZAKFCASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-5-isopropyl-1H-indazole Core

  • Starting Materials:

    • 5-isopropyl-1H-indazole or a suitable precursor such as 5-isopropylindazole derivatives.
    • Brominating agent (e.g., N-bromosuccinimide or elemental bromine).
  • Reaction Conditions:

    • Bromination typically occurs selectively at the 4-position due to electronic and steric effects.
    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
    • Temperature: Controlled low temperature (0°C to room temperature) to avoid polybromination.
  • Mechanism:
    Electrophilic aromatic substitution where the bromine electrophile attacks the activated 4-position of the indazole ring.

  • Yield and Purity:
    Literature reports for similar brominated indazoles show yields ranging from 70% to 85% with high regioselectivity.

Protection of the Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group

  • Reagents:

    • Dihydropyran (DHP) as the protecting agent.
    • Acid catalyst such as p-toluenesulfonic acid or camphorsulfonic acid.
  • Procedure:

    • The indazole nitrogen is reacted with DHP under acidic conditions to form the N-THP protected derivative.
    • Reaction is typically performed in anhydrous solvents like dichloromethane at room temperature.
  • Purpose:

    • Protects the N-1 position to prevent side reactions during further functionalization or purification.
    • Enhances solubility and stability.
  • Yield:
    Protection reactions generally proceed with yields above 90% under optimized conditions.

Alternative Synthetic Routes and Considerations

  • Lithium Diisopropylamide (LDA) Mediated Lithiation:
    For related indazole derivatives, lithiation at specific positions followed by electrophilic quenching (e.g., with dimethylformamide) is used to introduce formyl or other substituents, which can be further transformed. This approach can be adapted for isopropyl introduction via suitable electrophiles.

  • Use of Hydrazine Hydrate for Ring Closure:
    In some indazole syntheses, hydrazine hydrate is used to close the pyrazole ring after functionalization of precursors. This step is critical for constructing the indazole core with desired substitutions.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination at 4-position N-bromosuccinimide, THF, 0°C to RT 70-85 Selective bromination of indazole
2 N-1 Protection with THP group Dihydropyran, p-TsOH, DCM, RT >90 Protects N-1 to prevent side reactions
3 Isopropyl group introduction Lithiation with LDA, electrophile (e.g., isopropyl halide) 60-75 Requires careful control of regioselectivity
4 Ring closure (if applicable) Hydrazine hydrate, solvent (e.g., ethanol), reflux 80-90 For indazole core formation

Research Findings and Optimization Notes

  • Selectivity: The bromination step is highly regioselective due to the electronic nature of the indazole ring, favoring substitution at the 4-position over others.
  • Protection Efficiency: The tetrahydropyranyl group is a well-established protecting group for nitrogen heterocycles, providing stability during subsequent synthetic steps and can be removed under mild acidic conditions if needed.
  • Yield Improvement: Use of lithium diisopropylamide (LDA) for directed lithiation followed by electrophilic substitution has been shown to improve yields and reduce side products in related indazole syntheses.
  • Environmental and Safety Considerations: Avoidance of harsh nitration conditions and use of milder reagents like LDA and DHP improves safety and reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-one.

    Reduction: Formation of 5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Substitution: Formation of 4-Azido-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is studied for its potential as a bioactive molecule. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related indazole derivatives:

Compound Name Substituents Molecular Formula Key Distinguishing Features Reference CAS/Example
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Target) C5: isopropyl C15H19BrN2O Bulky C5 substituent; potential steric effects N/A
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole C5: methyl C13H15BrN2O Smaller C5 group; higher synthetic yields (80–88%) 886230-77-9
4-Bromo-5-(trifluoromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole C5: trifluoromethyl C13H12BrF3N2O Electron-withdrawing CF3 group; lower solubility 2044704-81-4
4-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole C5: methoxy C13H15BrN2O2 Polar OCH3 group; altered electronic properties Example 5.21
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole C4: Cl, C5: Br C12H12BrClN2O Halogen-rich; higher reactivity 2368909-42-4

Physicochemical Properties

  • Melting Points :
    • 4-Bromo-5-methoxy-1-THP-indazole: 160–161°C
    • 5-Bromo-4-Cl-1-THP-indazole: Room-temperature storage
    • Trifluoromethyl analogs: Higher molecular weight correlates with lower solubility .
  • NMR Trends :
    • Methoxy substituents cause downfield shifts (e.g., δ 3.96 ppm for OCH3 ).
    • Isopropyl groups may exhibit splitting patterns in δ 1.16–1.30 ppm (cf. methyl at δ 2.27 ppm ).

Biological Activity

4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H15BrN2O
  • Molecular Weight : 295.18 g/mol
  • CAS Number : 1926172-50-0
  • Structure : The compound features a bromine atom, an isopropyl group, and a tetrahydro-pyran moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on specific biological pathways.

Anticancer Activity

Research indicates that indazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of HeLa and A375 cells, with IC50 values in the micromolar range .

The proposed mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this indazole derivative have demonstrated selective inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of indazole derivatives. Key findings include:

  • Bromine Substitution : The presence of a bromine atom at the 4-position enhances lipophilicity and may improve receptor binding.
  • Isopropyl Group : The isopropyl moiety contributes to steric hindrance, which can affect binding affinity to target proteins.
  • Tetrahydropyran Ring : This cyclic structure may influence the compound's ability to permeate biological membranes, enhancing bioavailability .

Case Studies

Several studies have explored the biological effects of indazole derivatives:

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the antiproliferative activity against human cancer cell lines.
    • Findings : The compound exhibited significant inhibition in cell proliferation with an IC50 value of approximately 10 µM against HeLa cells .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism of action via CDK inhibition.
    • Findings : The compound was found to inhibit CDK2 with an IC50 value of 0.36 µM, indicating strong potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Mechanism
AntiproliferativeHeLa10Cell cycle arrest
CDK InhibitionCDK20.36Inhibition of kinase activity
Apoptosis InductionA37515Induction of programmed cell death

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